molecular formula C8H18ClN3O B1435915 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride CAS No. 2060024-20-4

3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride

Cat. No.: B1435915
CAS No.: 2060024-20-4
M. Wt: 207.7 g/mol
InChI Key: VHISPKXXOAGMMJ-UHFFFAOYSA-N
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Description

3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride is a chemical compound with the molecular formula C8H17N3O·HCl It is a derivative of urea, featuring a piperidine ring substituted at the second position with a methyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride typically involves the reaction of piperidine derivatives with isocyanates or carbamoyl chlorides. One common method includes the reaction of 2-methylpiperidine with methyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted urea derivatives.

Scientific Research Applications

3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving urea-based substrates.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-[(piperidin-4-yl)methyl]urea hydrochloride
  • 1-Methyl-3-[(piperidin-3-yl)methyl]urea hydrochloride

Uniqueness

3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

1-methyl-3-(piperidin-2-ylmethyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c1-9-8(12)11-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H2,9,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHISPKXXOAGMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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